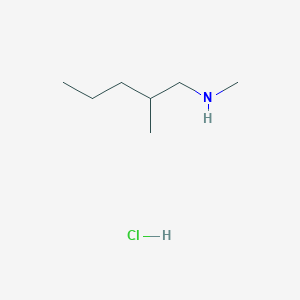

![molecular formula C11H16O4 B2472379 Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate CAS No. 75328-54-0](/img/structure/B2472379.png)

Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

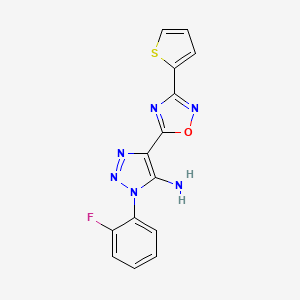

Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate is a chemical compound with the molecular formula C11H16O4 . It is a derivative of bicyclo[3.1.1]heptane, a polycyclic structure that is denser than its open-structured counterpart .

Synthesis Analysis

The synthesis of this compound involves a two-stage process . The first stage involves the reaction of this compound with barium dihydroxide in methanol at 0℃. The second stage involves the reaction with hydrogen chloride in water .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic [3.1.1]heptane core, which is a privileged molecular structure embedded in numerous compounds with various functions .Aplicaciones Científicas De Investigación

Synthesis of Bicycloalkanes Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate has been synthesized as part of a study exploring the synthesis of various bicycloalkanes. This process involved alkylation of cyclohexane diesters and base-induced cyclization, demonstrating the chemical's role in creating complex molecular structures (Della & Tsanaktsidis, 1985).

Building Block for Nucleosides This compound serves as a precursor in the synthesis of carbocyclic arabinosyl nucleosides, showcasing its significance in nucleoside chemistry. The transformation of this compound into nucleoside analogs highlights its potential in biochemical applications (Kaneko, Katagiri, & Nomura, 1990).

Synthesis of Polyimides Research indicates its use in the synthesis of polyimides. These polyimides, derived from this compound, show promise due to their solubility in polar organic solvents and thermal stability, making them suitable for industrial applications (Qing Feng-ling, 2007).

Enzyme-Catalyzed Hydrolysis This chemical has been used in enzyme-catalyzed hydrolysis studies. The use of enzymes for the selective hydrolysis of this compound to monoesters demonstrates its potential in biocatalysis and organic synthesis (Guo et al., 2014).

Cycloaddition Reactions The compound plays a role in [2+2+1]-cycloaddition reactions involving cyclopropenes and dicobalt hexacarbonyl complexes of acetylenes. This illustrates its utility in complex organic synthesis and the study of reaction mechanisms (Kireev, Smit, Ugrak, & Nefedov, 1991).

Direcciones Futuras

The future directions for research on dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate could involve exploring new atom and exit-vector arrangements for [3.1.1] scaffolds . This could lead to the development of new high-energy density compounds (HEDCs) with good detonation properties and stability .

Propiedades

IUPAC Name |

dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-14-8(12)10-4-3-5-11(6-10,7-10)9(13)15-2/h3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJPZUHSXVMNEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCCC(C1)(C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

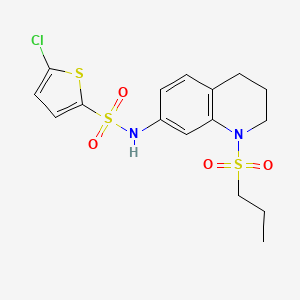

![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2472296.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2472298.png)

![3-(4-methoxyphenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2472300.png)

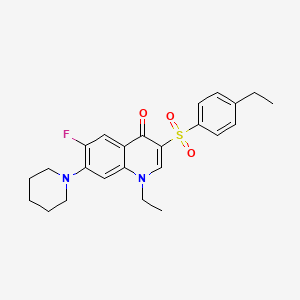

![4-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2472303.png)

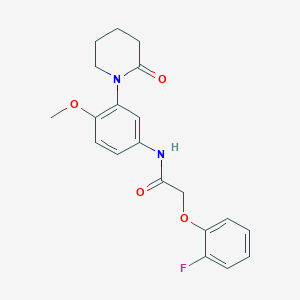

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2472304.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B2472309.png)

![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2472313.png)

![Tert-butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2472317.png)